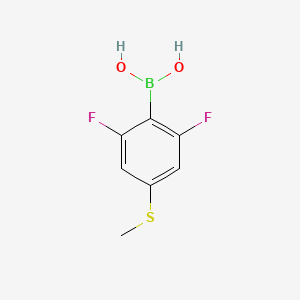

2,6-Difluoro-4-(methylthio)phenylboronic acid

Descripción general

Descripción

“2,6-Difluoro-4-(methylthio)phenylboronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been studied for their potential in medicinal chemistry .

Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry . The synthesis of boronic acids is relatively simple and well-known . They can be used in various reactions, such as Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis

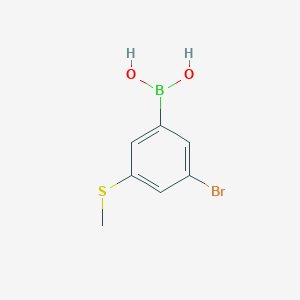

The molecular formula of “this compound” is C7H7BF2O2S . The InChI code is 1S/C7H7BF2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 .Chemical Reactions Analysis

Boronic acids, such as “this compound”, can be used in various chemical reactions. For example, they can be used in Suzuki-Miyaura cross-coupling reactions .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Phenylboronic acids, including fluoro-derivatives, play a crucial role in organic synthesis, particularly in cross-coupling reactions. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory materials, exemplifies the utility of boronic acids in synthesizing complex organic molecules. The study highlights a pilot-scale method that avoids the use of toxic substances, indicating the significance of boronic acid derivatives in developing safer, more efficient synthetic pathways (Qiu et al., 2009).

Sensor Development

Phenylboronic acids and their derivatives have been extensively used to construct sensors due to their ability to selectively bind diols. This property is leveraged in the development of glucose sensors, where phenylboronic acid-modified electrodes demonstrate significant potential. Such sensors offer promising alternatives for monitoring blood glucose levels, showcasing the versatility of boronic acids in biomedical applications (Anzai, 2016).

Environmental and Biological Applications

Benzoxaboroles, closely related to phenylboronic acids, exhibit a wide range of applications from organic synthesis to biological activity. These compounds have been explored for their ability to bind hydroxyl compounds, making them useful as molecular receptors for sugars and glycoconjugates. Additionally, certain benzoxaboroles display biological activity and are under clinical trials, highlighting the potential of boronic acid derivatives in therapeutic and environmental applications (Adamczyk-Woźniak et al., 2009).

Drug Delivery Systems

The development of pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery is another innovative application of boronic acid derivatives. These systems can respond to environmental changes by releasing drugs in a controlled manner, offering new avenues for targeted therapy and improving drug efficacy (Sato et al., 2011).

Safety and Hazards

The safety information for “2,6-Difluoro-4-(methylthio)phenylboronic acid” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The future directions for “2,6-Difluoro-4-(methylthio)phenylboronic acid” and other boronic acids include extending studies in medicinal chemistry to obtain new promising drugs . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Análisis Bioquímico

Biochemical Properties

2,6-Difluoro-4-(methylthio)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of serine proteases and other enzymes that contain active site serine residues . Additionally, this compound can interact with proteins through boronate ester formation, which can modulate protein function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction . For example, it can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins . These changes can impact cellular metabolism, proliferation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of boronate esters with hydroxyl groups on biomolecules, which can inhibit enzyme activity by blocking the active site . This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function . Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a storage temperature range of 2-8°C . Prolonged exposure to light and air can lead to degradation, reducing its efficacy in biochemical assays . In vitro and in vivo studies have shown that the effects of this compound can vary over time, with some cellular responses diminishing as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dose range is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, altering the levels of metabolites and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides and other localization signals . The activity and function of this compound can be modulated by its subcellular localization, with different effects observed depending on the compartment in which it is localized .

Propiedades

IUPAC Name |

(2,6-difluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDPMRRHDCYXHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)SC)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

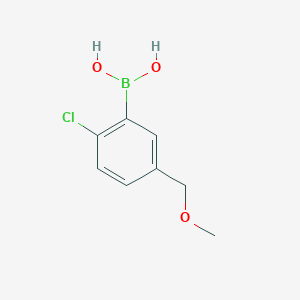

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)